L-threo-PPMP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

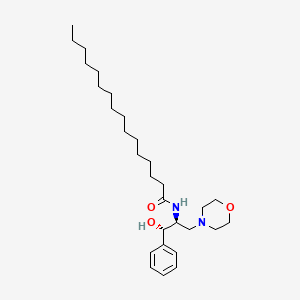

L-threo-PPMP is a chiral compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a phenyl group, a palmitoylamino group, and a morpholino group attached to a propanol backbone, making it a molecule of interest for its unique structural properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-threo-PPMP typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Propanol Backbone: The initial step involves the preparation of the propanol backbone through a Grignard reaction or an aldol condensation.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

Attachment of the Palmitoylamino Group: The palmitoylamino group is typically attached through an amide bond formation using palmitic acid and an appropriate coupling reagent such as dicyclohexylcarbodiimide (DCC).

Incorporation of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution or through a Mannich reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

L-threo-PPMP can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the amide bond to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nitric acid for nitration, halogens for halogenation, and other electrophilic reagents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, halogenated, or other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential as a Drug Lead

L-threo-PPMP has been identified as a promising lead compound for drug development due to its biological activities. It acts as an inhibitor of glucosylceramide synthase (GCS), which plays a crucial role in the metabolism of sphingolipids. Inhibiting GCS can sensitize cancer cells to chemotherapy, making this compound relevant in cancer treatment strategies. Studies have shown that it can inhibit cell growth and induce apoptosis in various cancer cell lines, including neuroblastoma and head and neck cancers, with IC50 values ranging from 2 to 20 µM .

Case Study: Sensitization of Head and Neck Cancer Cells

Research demonstrated that this compound could enhance the effectiveness of cisplatin in head and neck cancer cells by inhibiting GCS. This sensitization was linked to increased ceramide levels, which are known to promote apoptosis in cancer cells .

Biological Research

Inhibition of Pathogen Replication

this compound has shown efficacy against Giardia lamblia, a major cause of parasitic diarrhea. In vitro studies revealed that it inhibited parasite replication with a 50% inhibitory concentration of 3.5 µM. The compound interferes with cytokinesis in the parasite, leading to a significant reduction in cyst formation, which is critical for transmission .

Impact on Glycosphingolipid Metabolism

In cellular studies, this compound was found to selectively reduce glycosphingolipid levels in treated cell lines. For instance, it significantly decreased LacCer expression in BG1 cells while having variable effects on other glycosphingolipids across different cell lines . This highlights its utility in studying glycosphingolipid metabolism and related cellular processes.

Material Science

Development of Novel Materials

The unique structural properties of this compound make it a candidate for developing novel materials with specific functionalities. Its ability to interact with biological membranes may enable applications in creating biomimetic materials or drug delivery systems.

Mécanisme D'action

The mechanism of action of L-threo-PPMP involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1S,2S)-1-phenyl-2-palmitoylamino-3-piperidino-1-propanol: Similar structure but with a piperidino group instead of a morpholino group.

(1S,2S)-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol: Similar structure but with a pyrrolidino group instead of a morpholino group.

(1S,2S)-1-phenyl-2-palmitoylamino-3-azetidino-1-propanol: Similar structure but with an azetidino group instead of a morpholino group.

Uniqueness

L-threo-PPMP is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. The morpholino group may influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Propriétés

Formule moléculaire |

C29H50N2O3 |

|---|---|

Poids moléculaire |

474.7 g/mol |

Nom IUPAC |

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide |

InChI |

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1 |

Clé InChI |

OFBANDBMHLEMFA-YTMVLYRLSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.